N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Kinesin Spindle Protein Inhibitors
Compounds derived from a series of novel kinesin spindle protein (KSP) inhibitors, such as AZD4877, have shown significant biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. These compounds induce mitosis arrest and cellular death in cancer cells, demonstrating a promising avenue for cancer treatment research (Theoclitou et al., 2011).
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown marked inhibition against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the relevance of such compounds in designing new therapeutic strategies against cancer (Abdellatif et al., 2014).
Antibacterial Activity
- Novel Heterocyclic Compounds: The development of new heterocyclic compounds containing a sulfonamido moiety has been explored for their suitability as antibacterial agents. This research direction highlights the versatility of pyrimidine and pyrazole derivatives in addressing bacterial resistance, offering a foundation for the discovery of new antibiotics (Azab et al., 2013).
Biological Evaluation and Molecular Docking Studies
- Adenosine Deaminase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and tested for their ability to inhibit adenosine deaminase (ADA), with some derivatives showing exceptional inhibitory activity. This research suggests potential therapeutic applications in conditions associated with ADA activity, further emphasizing the significance of such compounds in medicinal chemistry (La Motta et al., 2009).
特性
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-6-13-10-17(26)23-20(21-13)25-16(7-11(2)24-25)22-19(27)12-8-14(28-3)18(30-5)15(9-12)29-4/h7-10H,6H2,1-5H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHCSKWDURREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。